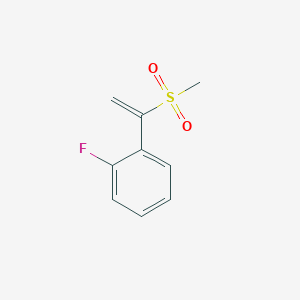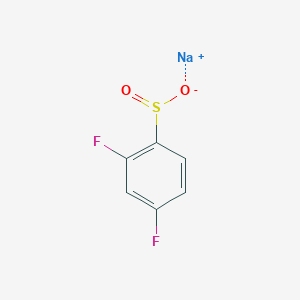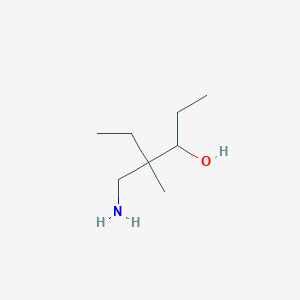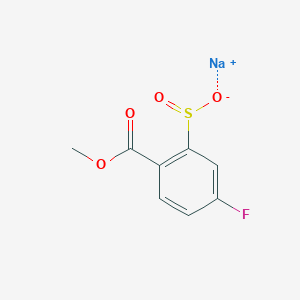![molecular formula C11H13N3O B13181501 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)
1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of a benzyloxy-substituted precursor with a suitable amine. One common method includes the use of benzyloxyacetaldehyde and hydrazine hydrate under reflux conditions to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(Benzyloxy)-3-phenyl-1H-pyrazole: This compound has a similar structure but with a phenyl group attached to the pyrazole ring.
1-(Benzyloxy)-4-methyl-1H-pyrazole: This compound has a methyl group instead of an amine group on the pyrazole ring.
Uniqueness: 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine is unique due to the presence of both the benzyloxy and amine groups, which can impart specific chemical and biological properties
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(phenylmethoxymethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3O/c12-11-6-13-14(7-11)9-15-8-10-4-2-1-3-5-10/h1-7H,8-9,12H2 |
InChI Key |
QROIZTWNCYBCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate](/img/structure/B13181431.png)

![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)

![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)


![2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181460.png)

![8-(4-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13181479.png)

